Unique Thiazole C2-Phenyl Substitution Pattern Confers Differential Physicochemical and Predicted Target-Binding Properties vs. Fluorinated and Methoxylated Analogs
Among commercially cataloged, closely related analogs, CAS 893352-96-0 is the sole entry bearing an unsubstituted phenyl group at thiazole position 2 combined with a 4-methyl substituent. The 4-fluorophenyl analog (CAS 894003-38-4; Mol. Wt. 430.5) introduces an electron-withdrawing group that reduces π-stacking potential and alters hydrogen-bonding geometry at the colchicine-binding site of tubulin . The 4-methoxyphenyl analog (CAS 869070-20-2; Mol. Wt. 442.5) adds a hydrogen-bond acceptor that can redirect binding orientation in mGluR5 allosteric pockets . The 3-methylphenyl analog (Mol. Wt. 426.53) shifts the steric profile, potentially affecting CYP450 metabolism . For programs requiring the electronic neutrality and specific dihedral angle of a 2-phenyl-4-methylthiazole scaffold, CAS 893352-96-0 is the only available molecule without additional ring substituents that could confound SAR interpretation.
| Evidence Dimension | Structural uniqueness of thiazole C2-phenyl substitution |
|---|---|
| Target Compound Data | Unsubstituted 2-phenyl; Mol. Wt. 412.5; CLogP ~3.5 (estimated) |
| Comparator Or Baseline | 4-Fluorophenyl analog (CAS 894003-38-4, Mol. Wt. 430.5); 4-Methoxyphenyl analog (CAS 869070-20-2, Mol. Wt. 442.5); 3-Methylphenyl analog (Mol. Wt. 426.53) |
| Quantified Difference | Molecular weight difference of -18.0 Da vs. 4-fluorophenyl; -30.0 Da vs. 4-methoxyphenyl; -14.0 Da vs. 3-methylphenyl. No direct IC₅₀ or Kᵢ comparator data available for this specific compound. |
| Conditions | Structural comparison based on vendor catalog entries (ChemDiv, ChemSrc); no published head-to-head biological assay data for CAS 893352-96-0. |
Why This Matters
Procurement of this compound ensures that SAR exploration of the thiazole C2 position starts from a neutral, unsubstituted phenyl baseline—preventing confounding electronic or steric effects introduced by fluoro, methoxy, or methyl substituents that are present in all other commercially available close analogs.
